![molecular formula C11H11ClN2O4S B245308 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity leads to the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which promotes cancer cell growth and survival.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity leads to the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, which promotes cancer cell growth and survival. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole in lab experiments is its potent inhibitory activity against CK2. This compound has also been shown to have a high selectivity towards CK2, making it a useful tool for studying CK2-related cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.
Zukünftige Richtungen
There are several future directions for research involving 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole. One of the significant areas of research is the development of more potent and selective CK2 inhibitors that can be used as potential anticancer agents. Another area of research is the study of the role of CK2 in various cellular processes, including cell proliferation, differentiation, and apoptosis. Finally, the potential use of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole in combination with other anticancer agents for the treatment of cancer should also be explored.
Conclusion:
In conclusion, 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole is a promising compound that has shown potential in various research applications, particularly in cancer treatment. Its potent inhibitory activity against CK2 makes it a valuable tool for studying CK2-related cellular processes. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole involves the reaction between 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and imidazole in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole has been extensively studied for its potential use in various research applications. One of the significant areas of research is cancer treatment, where this compound has shown promising results as a potential anticancer agent. It has been found that 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole inhibits the activity of CK2, which is overexpressed in many cancer cells. Inhibition of CK2 activity leads to the inhibition of various signaling pathways that promote cancer cell growth and survival.
Eigenschaften
Molekularformel |
C11H11ClN2O4S |
|---|---|
Molekulargewicht |
302.73 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-6-11(10(18-2)5-8(9)12)19(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
InChI-Schlüssel |
YBIALTZLSZUYAR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C=CN=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245226.png)
![Ethyl 1-[(4-iodophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245236.png)
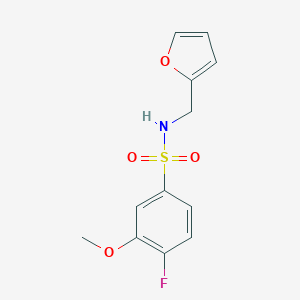
![1-[(3,4-Dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B245249.png)
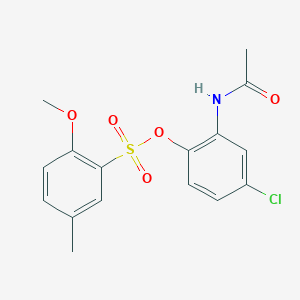
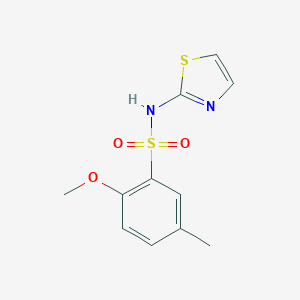
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
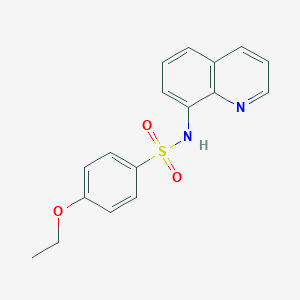
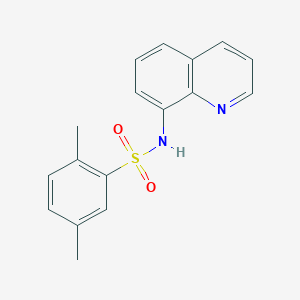
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)